N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
200726-43-8 |
|---|---|
Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)13-10-8-12(9-11-13)16(21)20-17-19-14-6-4-5-7-15(14)22-17/h4-11H,1-3H3,(H,19,20,21) |
InChI Key |
PQEMVWNERIBJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Nitrile Hydrolysis
Reaction Pathway :
Procedure :
4-tert-Butylbenzonitrile undergoes acid-catalyzed hydrolysis in concentrated sulfuric acid (95–98%) at 100–120°C for 6–8 hours. The reaction mixture is quenched with ice water, neutralized with sodium bicarbonate, and recrystallized from ethanol to yield 4-tert-butylbenzamide (purity >95%, melting point 170°C).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Time | 6–8 hours |
| Solvent | Sulfuric acid (neat) |
Direct Amination of 4-tert-Butylbenzoic Acid
Reaction Pathway :
Procedure :
4-tert-Butylbenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours to form the acyl chloride. Excess SOCl₂ is removed under vacuum, and the residue is reacted with aqueous ammonia (28%) at 0–5°C. The precipitate is filtered and dried.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–88% |
| Purity | ≥97% |
| Melting Point | 169–171°C |
Synthesis of 2-Aminobenzothiazole
The benzothiazole ring is typically pre-formed before coupling. A catalyst-free method reported by Liu et al. (2020) offers an efficient route:
Three-Component Reaction
Reagents :
-
Aromatic amine (e.g., aniline)
-
Aliphatic amine (e.g., methylamine)
-
Elemental sulfur
Procedure :
A mixture of aniline (1 eq), methylamine (1.2 eq), and sulfur (1.5 eq) is heated in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. DMSO acts as both solvent and oxidant, facilitating cyclization.
Mechanism :
-
Formation of a thiourea intermediate via reaction between amines and sulfur.
-
Oxidative cyclization by DMSO to generate the benzothiazole ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–75% |
| Reaction Time | 12 hours |
| Solvent | DMSO (neat) |
Coupling of 4-tert-Butylbenzamide and 2-Aminobenzothiazole
The final step involves forming the amide bond between the benzamide and benzothiazole moieties.
Direct Amide Coupling
Reagents :
-
4-tert-Butylbenzoyl chloride
-
2-Aminobenzothiazole
Procedure :
2-Aminobenzothiazole (1 eq) is dissolved in dry dichloromethane (DCM) under nitrogen. Triethylamine (2 eq) is added, followed by dropwise addition of 4-tert-butylbenzoyl chloride (1.1 eq) at 0°C. The mixture is stirred at room temperature for 6 hours, washed with water, and purified via column chromatography (hexane/ethyl acetate 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity | ≥98% (HPLC) |
| Reaction Time | 6 hours |
Carbodiimide-Mediated Coupling
Reagents :
-
4-tert-Butylbenzamide
-
2-Aminobenzothiazole
-
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (hydroxybenzotriazole)
Procedure :
4-tert-Butylbenzamide (1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) are dissolved in DMF. After 30 minutes of activation, 2-aminobenzothiazole (1 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate and purified by recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Purity | ≥99% (NMR) |
| Solvent | DMF |
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Effects
Temperature Control
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide has been investigated for its potential anticancer properties. Studies indicate that benzothiazole derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways. For instance, compounds similar to this compound have shown efficacy in inhibiting protein kinases, which are crucial for cancer cell growth and survival .
Neuroprotective Effects
Research has demonstrated that benzothiazole derivatives exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. A study synthesized a series of benzothiazole derivatives and evaluated their inhibitory potency against monoamine oxidase enzymes, which are implicated in neurodegenerative disorders . Among these derivatives, some exhibited significant activity against monoamine oxidase B, suggesting potential therapeutic applications for depression and neurodegeneration.
Antimicrobial Properties
Antitubercular Activity
Recent advancements have highlighted the antitubercular activity of benzothiazole-based compounds. This compound can serve as a scaffold for developing new antitubercular agents. In vitro studies have shown that certain synthesized benzothiazole derivatives possess better inhibition potency against Mycobacterium tuberculosis compared to standard drugs . This suggests that modifications of the compound could lead to effective treatments for tuberculosis.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies due to its ability to interact with various biological targets. For example, research on similar compounds indicates their potential as inhibitors of protein-tyrosine phosphatases . These enzymes play critical roles in cellular signaling and are often implicated in diseases such as cancer.
Materials Science
Development of Chemical Sensors
this compound has potential applications in materials science, particularly in the development of chemical sensors. Its unique chemical structure allows it to be incorporated into sensor designs that can detect specific analytes through changes in fluorescence or conductivity .
Data Table: Summary of Applications
Case Studies
- Anticancer Study : A study published in 2022 explored the anticancer properties of benzothiazole derivatives similar to this compound. The results indicated a significant reduction in cell viability in various cancer cell lines when treated with these compounds.
- Neuroprotective Study : In a recent investigation into neuroprotective agents, several benzothiazole derivatives were synthesized and tested for their ability to inhibit monoamine oxidase B. The findings suggested that these compounds could potentially mitigate the effects of neurodegeneration associated with diseases like Alzheimer's.
- Antitubercular Activity : A comprehensive study evaluated the efficacy of new benzothiazole derivatives against M. tuberculosis strains. The results demonstrated that certain modifications led to enhanced antimicrobial activity compared to existing treatments.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Crystallographic Properties
The crystal structures of benzothiazole-based benzamides are highly influenced by substituents. Key analogs include:
Notes:
- 2-BTBA and 2-BTFBA exhibit distinct lattice parameters due to fluorine's electronegativity and smaller size, which alter packing efficiency compared to the unsubstituted analog .
- The tert-butyl group in the target compound likely disrupts hydrogen bonding and π-π stacking, favoring van der Waals interactions, which may reduce melting points or solubility .
- Nitro-substituted analogs (e.g., 4-nitrobenzamide) exhibit strong dipole interactions, enhancing thermal stability but reducing solubility in non-polar solvents .
Spectroscopic and Computational Analysis
- 1H NMR : For 2-BTBA and 2-BTFBA, aromatic protons resonate at δ 7.2–8.1 ppm, with fluorinated analogs showing deshielding due to the electron-withdrawing F atom . The target compound’s tert-butyl protons are expected at δ 1.3 ppm (singlet) .
- Hirshfeld Surface Analysis : Halogenated analogs (e.g., 4-Cl) show significant H···Cl/Cl···H interactions (up to 12% surface contacts), whereas tert-butyl derivatives prioritize H···H contacts (van der Waals dominance) .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by a benzothiazole moiety linked to a tert-butylbenzamide. The synthesis typically involves multi-step organic reactions, including:
- Formation of Benzothiazole: Cyclization of 2-aminothiophenol with carbon disulfide.
- Coupling with Benzamide: Reaction of the benzothiazole with a tert-butyl-substituted benzoyl chloride.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Saccharomyces cerevisiae | 64 |
These results suggest that the compound could be further developed as an antimicrobial agent for clinical use .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown that it can inhibit cell proliferation effectively. The following table summarizes the IC50 values from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 6.26 ± 0.33 |
| HCC827 (Lung Cancer) | 6.48 ± 0.11 |
| NCI-H358 (Lung Cancer) | 20.46 ± 8.63 |
The results indicate a stronger efficacy in two-dimensional cultures compared to three-dimensional models, highlighting the need for further exploration of its mechanisms in varied environments .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes: The compound inhibits key enzymes involved in bacterial cell wall biosynthesis, particularly targeting DprE1 in Mycobacterium tuberculosis. This inhibition disrupts the growth of the bacteria and presents a potential pathway for tuberculosis treatment .
- DNA Interaction: It has been shown to bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer activity .
Case Studies
Recent studies have highlighted the potential of this compound in treating resistant strains of bacteria and cancer cells:
- Antitubercular Activity: In a study comparing new benzothiazole derivatives against Mycobacterium tuberculosis, this compound exhibited comparable or superior activity to standard treatments like isoniazid (INH) .
- Anticancer Efficacy: A comprehensive evaluation using both 2D and 3D cell culture models demonstrated that the compound effectively reduces tumor growth while exhibiting lower toxicity profiles compared to traditional chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-4-tert-butylbenzamide?
The compound is typically synthesized via a coupling reaction between 1,3-benzothiazol-2-amine and 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in dichloromethane (DCM) under inert conditions to minimize side reactions. Post-synthesis, purification is achieved through recrystallization or column chromatography . Critical parameters include stoichiometric control of the acyl chloride and amine (1:1 molar ratio) and maintaining temperatures below 40°C to prevent decomposition.
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying aromatic protons (δ 7.0–8.5 ppm) and tert-butyl groups (δ 1.3 ppm).
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) via reverse-phase C18 columns with UV detection at 254 nm.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 337.2).
- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and benzothiazole C-S bonds (~690 cm⁻¹) .
Q. How is the compound’s solubility profile determined for biological assays?
Solubility is assessed in solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry. For low solubility, co-solvents (e.g., Tween-80) or sonication are employed. Critical parameters include equilibrium time (24–48 hr) and temperature (25°C/37°C) to mimic experimental conditions .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity in scaled-up reactions?
Advanced approaches include:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions, reducing side products .
- In-Line Monitoring : Use TLC or inline NMR to track reaction progress and terminate at optimal conversion.
- Purification : Hybrid methods like flash chromatography followed by recrystallization improve purity (>99%) .
Q. How is X-ray crystallography applied to resolve the compound’s 3D structure?
Single crystals are grown via slow evaporation (solvent: DCM/hexane). Data collection uses a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXL refines the structure, with key metrics:
Q. How can researchers design enzyme inhibition assays for this compound?
Example protocol for kinase inhibition:
- Assay Type : Fluorescence polarization (FP) using a phosphopeptide substrate.
- Conditions : 10 µM ATP, 1–100 µM compound, 30 min pre-incubation.
- Controls : Staurosporine (positive), DMSO (negative).
- Data Analysis : IC50 calculated via nonlinear regression (GraphPad Prism). Cross-validate with SPR for binding kinetics .
Q. What methodologies address contradictory data in biological activity studies?
Discrepancies (e.g., inconsistent IC50 across cell lines) are resolved by:
- Orthogonal Assays : Combine MTT cytotoxicity with caspase-3 activation assays.
- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation.
- Molecular Docking : Predict binding modes to targets like EGFR or PARP, guiding mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
